molecular formula C11H18ClN B1461669 2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1158608-17-3

2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride

Katalognummer: B1461669
CAS-Nummer: 1158608-17-3
Molekulargewicht: 199.72 g/mol
InChI-Schlüssel: FJHGZAVMOHPRGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride (IUPAC name: pyridine, 1,2,3,6-tetrahydro-2,6-di-2-propenyl-, hydrochloride) is a tetrahydropyridine derivative with two allyl substituents at the 2- and 6-positions of the heterocyclic ring. Its molecular formula is C₁₁H₁₈ClN, and molecular weight is 199.73 g/mol .

Eigenschaften

IUPAC Name

2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-3-6-10-8-5-9-11(12-10)7-4-2;/h3-5,8,10-12H,1-2,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHGZAVMOHPRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC=CC(N1)CC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride (rac-2,6-DAP) is a chemical compound characterized by its unique structure comprising a tetrahydropyridine ring with two allyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various molecular targets.

  • Molecular Formula : C11H17N·HCl
  • Molecular Weight : Approximately 215.77 g/mol
  • IUPAC Name : (2R,6R)-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine; hydrochloride

The primary mechanism of action for rac-2,6-DAP involves its interaction with the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth and metabolism. By modulating mTOR activity, rac-2,6-DAP may influence various cellular processes such as apoptosis and autophagy.

Neuroprotective Effects

Research indicates that rac-2,6-DAP exhibits neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis. In animal models of neurodegenerative diseases, this compound has demonstrated improved cognitive function and reduced markers of neuroinflammation .

Antioxidant Properties

The compound's antioxidant capabilities are significant in mitigating oxidative damage in cells. Studies have suggested that rac-2,6-DAP can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .

Potential Applications in Alzheimer's Disease

Given its neuroprotective and antioxidant effects, rac-2,6-DAP is being investigated for its potential role in the treatment and prevention of Alzheimer's disease (AD). The modulation of mTOR signaling may help in reducing amyloid-beta accumulation and tau phosphorylation, both critical factors in AD pathology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of rac-2,6-DAP, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaNotable Features
1-Methyl-4-(phenyl)-1H-pyrroleC12H13NExhibits different pharmacological properties
2-Allyl-1-methylpyrrolidineC8H15NFocused on central nervous system activity
4-AllylphenylpiperidineC13H17NKnown for analgesic properties

Rac-2,6-DAP stands out due to its dual allyl substituents on the tetrahydropyridine ring structure, which enhances its biological activity compared to other similar compounds.

Study 1: Neuroprotection in Rodent Models

A study conducted on rodent models demonstrated that administration of rac-2,6-DAP resulted in significant improvements in memory retention and spatial navigation tasks. The compound was found to reduce oxidative stress markers and enhance synaptic plasticity in the hippocampus .

Study 2: Effects on mTOR Pathway

In vitro studies indicated that rac-2,6-DAP effectively inhibited mTOR activity in neuronal cell lines. This inhibition correlated with decreased cell proliferation rates under conditions mimicking neurodegeneration.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues of Tetrahydropyridine Derivatives

The following table summarizes key structural and functional differences between 2,6-diallyl-1,2,3,6-tetrahydropyridine hydrochloride and related compounds:

Compound Name Molecular Formula Substituents Pharmacological Role/Application Key References
2,6-Diallyl-1,2,3,6-tetrahydropyridine HCl C₁₁H₁₈ClN 2,6-diallyl Undocumented; potential synthetic intermediate
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) C₁₂H₁₅N 4-phenyl, 1-methyl Neurotoxin inducing Parkinsonism
4-Phenyl-1,2,3,6-tetrahydropyridine HCl C₁₁H₁₄ClN 4-phenyl Synthetic intermediate
1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine C₁₂H₁₄FN 4-(p-fluorophenyl), 1-methyl Impurity in paroxetine synthesis

Pharmacological and Toxicological Profiles

  • MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine): MPTP is a well-documented neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking Parkinsonian symptoms in humans and animal models . Its metabolite, MPP⁺, inhibits mitochondrial complex I, leading to oxidative stress and neuronal death . Contrastingly, 2,6-diallyl-1,2,3,6-tetrahydropyridine hydrochloride lacks the 4-phenyl group critical for MPTP’s neurotoxic activity.
  • The p-fluorophenyl group enhances lipophilicity and metabolic stability compared to the diallyl-substituted compound, which may influence its pharmacokinetic behavior .

Vorbereitungsmethoden

Reaction Scheme Summary

Step Description Conditions/Notes
1 Formation of ammonium salt N-allyl-4-piperidinol + 85% H3PO4 (1:3–4 mass ratio)
2 Dehydroxylation and ring formation Heat to 180 °C for 2–3 hours, monitor by TLC
3 Neutralization Add water, adjust pH to ~9 with 2 M NaOH
4 Extraction Extract with toluene (3 × volume equal to reaction mixture)
5 Purification Vacuum distillation at 60 °C, 135 rpm

This procedure yields the N-allyl-substituted 1,2,3,6-tetrahydropyridine, which upon further allylation at the 2 and 6 positions can produce 2,6-diallyl derivatives.

Microwave-Assisted N-Allylation for Diallyl Derivatives

An advanced and efficient approach to synthesize diallyl-substituted tetrahydropyridines involves microwave-assisted N-allylation of aminoamide precursors followed by ring-closing metathesis (RCM). This method offers advantages such as shorter reaction times, higher yields, and minimized side products.

Microwave-Assisted N-Allylation Procedure

  • Reactants: Aminoamide substrates and allyl bromide.
  • Base: Potassium carbonate (K2CO3) or triethylamine (Et3N).
  • Solvent: Acetonitrile (CH3CN) or toluene.
  • Microwave Conditions: Power ranging from 100–300 W, irradiation times between 2–8 minutes.
  • Yields: Optimized conditions (e.g., 200 W, 4 min, K2CO3 base) give yields up to 92% for diallylated products.

Table 1 below summarizes typical optimization results for N-allylation under microwave irradiation:

Entry Base Solvent MW Power (W) Time (min) Yield (%)
1 Et3N CH3CN 100 4 60
2 Et3N CH3CN 100 6 75
5 Et3N CH3CN 200 4 85
9 K2CO3 CH3CN 200 4 92 (opt)
13 K2CO3 Toluene 200 4 90

This method is adaptable to various aminoamide substrates and allyl halides, producing diallylated intermediates suitable for subsequent cyclization.

Ring-Closing Metathesis (RCM)

RCM efficiently converts diallylated intermediates into the tetrahydropyridine ring system with allyl substituents at the 2 and 6 positions, completing the synthesis of 2,6-diallyl-1,2,3,6-tetrahydropyridine derivatives.

Comparative Analysis of Preparation Methods

Aspect Acid-Catalyzed Dehydroxylation Method Microwave-Assisted N-Allylation/RCM Method
Starting Material N-allyl-4-piperidinol Aminoamide substrates
Key Reagent 85% Phosphoric acid Allyl bromide, K2CO3 or Et3N
Reaction Conditions Heating to 180 °C for 2–3 h Microwave irradiation (100–300 W), 2–8 min
Purification Toluene extraction and vacuum distillation RCM with Grubbs catalyst, solvent extraction
Yield Moderate to good (dependent on scale) High (up to 92% for allylation, 98% for RCM cyclization)
Advantages Straightforward, established method Rapid, high yield, minimal side products
Limitations Longer reaction time, high temperature Requires microwave reactor and metathesis catalyst

Research Findings and Notes

  • The acid-catalyzed method is robust for N-substituted tetrahydropyridines with various substituents, including allyl groups, phenyl, benzyl, and ethoxycarbonyl groups.
  • Microwave-assisted N-allylation followed by RCM is a modern, efficient approach that significantly reduces reaction times and improves yields, suitable for synthesizing diallyl derivatives with high purity.
  • TLC monitoring is essential in both methods to confirm reaction completion.
  • pH control during neutralization is critical to optimize extraction efficiency and product purity.
  • The choice of solvent and base in microwave-assisted allylation impacts yield and reaction efficiency, with K2CO3 in acetonitrile or toluene being optimal.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride, and how is the product characterized?

  • Methodology : Synthesis typically involves allylation of tetrahydropyridine precursors under controlled conditions. For example, analogous compounds like 4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride are synthesized via nucleophilic substitution or catalytic hydrogenation, followed by purification using recrystallization or column chromatography .
  • Characterization : Confirm structure via 1H^1H-NMR (to verify allyl group integration), FT-IR (C-Cl stretch at ~600–800 cm1^{-1}), and mass spectrometry (to confirm molecular ion peaks). Purity is assessed via HPLC with UV detection at 210–254 nm .

Q. Which analytical techniques are optimal for assessing purity and stability of this compound?

  • HPLC Protocols : Use a C18 column with a gradient mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Monitor for degradation products under stress conditions (heat, light, acidic/basic hydrolysis). System suitability criteria include resolution ≥2.0 between analyte and impurities .
  • Stability Studies : Store samples at 25°C/60% RH and analyze degradation kinetics. Quantify impurities using validated calibration curves (linearity range: 0.1–120% of target concentration) .

Advanced Research Questions

Q. How can discrepancies in impurity quantification during HPLC analysis be resolved?

  • Troubleshooting :

Column Compatibility : Ensure the stationary phase is compatible with the compound’s hydrophobicity (e.g., C18 for moderate retention).

Standard Preparation : Use USP-grade reference standards for 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine (a common impurity in tetrahydropyridines) to calibrate the system .

Data Normalization : Apply the formula:
Impurity %=Cstd×RsampleWsample×Rstd×1000×(rsamplerstd)\text{Impurity \%} = \frac{C_{\text{std}} \times R_{\text{sample}}}{W_{\text{sample}} \times R_{\text{std}}} \times 1000 \times \left( \frac{r_{\text{sample}}}{r_{\text{std}}} \right)

where CstdC_{\text{std}} is the standard concentration, RR is peak area, and rr is the impurity fraction .

Q. What experimental models are suitable for evaluating neurotoxic potential, given structural similarities to MPTP?

  • In Vitro Models : Use dopaminergic neuron cell lines (e.g., SH-SY5Y) to assess mitochondrial dysfunction via MTT assay. Compare with MPTP’s EC50_{50} (reported at ~50 μM in similar studies) .
  • In Vivo Models : Administer the compound to rodents and monitor motor deficits (rotarod test) and nigrostriatal degeneration (post-mortem tyrosine hydroxylase staining). Include positive controls (MPTP) and negative controls (saline) .

Q. How can regioselectivity challenges during allylation be addressed in synthesis optimization?

  • Catalytic Strategies : Employ transition-metal catalysts (e.g., Pd/C or Ni) to enhance allyl group positioning. For example, palladium-mediated coupling improves 2,6-diallylation selectivity in tetrahydropyridines .
  • Reaction Monitoring : Use real-time FT-IR or 1H^1H-NMR to track intermediate formation. Adjust temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) to favor desired products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.